Compound Description: This compound is a potent Class I selective histone deacetylase (HDAC) inhibitor. It exhibits strong antitumor activity in vitro and in vivo, particularly against human myelodysplastic syndrome (SKM-1) cells. []
Relevance: While structurally distinct from N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, this compound shares the presence of a 4-fluorophenyl moiety. Additionally, both compounds demonstrate biological activity against cancer cell lines, suggesting potential research interest in their shared and distinct structural elements. []
Compound Description: Originally identified for its anti-malarial properties, MMV665807 also exhibits potent anti-staphylococcal and anti-biofilm activities. It effectively kills methicillin-resistant and methicillin-sensitive Staphylococcus aureus biofilms. []
Relevance: Both MMV665807 and N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide share the [3-(trifluoromethyl)phenyl]benzamide core structure. This shared motif suggests potential similarities in their physicochemical properties and could be a point of interest for further structure-activity relationship studies. []
Compound Description: This benzamide derivative displays significant anti-tuberculosis activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. Molecular docking studies indicate it binds strongly to the enzyme enoyl-[acyl-carrying protein]-reductase (InhA), a known target for anti-tuberculosis drugs like isoniazid. []
Relevance: This compound shares the [3-(trifluoromethyl)phenyl]benzamide core structure with N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide. The presence of this shared motif, alongside the compound's potent biological activity, highlights the potential of this structural class for medicinal chemistry exploration. []
Compound Description: TAK-632 is a potent inhibitor of necroptosis, a form of programmed cell death. It achieves this by targeting receptor-interacting protein kinases 1 (RIPK1) and 3 (RIPK3). []
Relevance: While structurally distinct from N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, TAK-632 shares the presence of a 3-(trifluoromethyl)phenyl group. The different core structures, coupled with the distinct biological activities of both compounds, highlight the versatility of this chemical group in medicinal chemistry. []
Compound Description: This benzodiazepine derivative is a highly potent gamma-secretase inhibitor with potential applications in Alzheimer's disease treatment. []
Relevance: Although structurally distinct from the target compound, this compound shares the 4-fluorophenyl moiety with N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide. This common feature could be investigated further to understand its influence on the physicochemical properties and potential biological activities of both compounds. []
Compound Description: Razaxaban is a potent, selective, and orally bioavailable inhibitor of factor Xa, a key enzyme in the coagulation cascade. It has shown efficacy in preclinical antithrombotic models and was subsequently selected for clinical development. []
Relevance: Razaxaban and N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide share the presence of a trifluoromethyl group. Although situated within different core structures, this shared feature suggests a potential area of interest for comparative studies on their physicochemical and pharmacological properties. []
Compound Description: This molecule represents a highly potent and selective inhibitor of phospholipase D2 (PLD2). It demonstrates significant selectivity over PLD1 and possesses a favorable pharmacokinetic profile. [, ]
Relevance: The presence of a fluorophenyl group in both this compound and N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, despite their distinct overall structures, presents an opportunity for investigating the contribution of this group to their respective biological activities and physicochemical properties. [, ]
Compound Description: DPC 423 is a highly potent, selective, and orally bioavailable inhibitor of factor Xa. It exhibits a complex metabolic profile, undergoing various transformations including the formation of unusual glutamate conjugates. [, , ]
Relevance: Both DPC 423 and N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide belong to the class of trifluoromethyl-substituted pyrazole carboxamides. This shared scaffold, combined with their potent biological activities, highlights the potential of this structural class in drug discovery. [, , ]
Compound Description: This compound exhibits potent anticancer activity by inhibiting VEGFR and P-glycoprotein efflux pumps. It shows synergistic effects with doxorubicin in overcoming cancer chemoresistance. []
Relevance: This compound and N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide both contain a 4-fluorophenyl group. This shared structural feature, coupled with their respective biological activities, suggests a potential area for future research to explore the impact of this group on their pharmacological profiles. []
Compound Description: CHMFL-ABL-053 exhibits potent inhibitory activity against BCR-ABL, SRC, and p38 kinases, making it a promising candidate for treating chronic myeloid leukemia (CML). It displays good oral bioavailability and significant antitumor effects in vivo. []
Relevance: This compound shares the 3-(trifluoromethyl)benzamido moiety with N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide. This structural similarity, coupled with their distinct biological activities, makes them intriguing subjects for comparative studies to elucidate the influence of their structural variations on their pharmacological profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.